N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-carboxamide
Description
N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide is a complex organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture
Properties
IUPAC Name |
N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3'-pyrrolidine]-1'-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14(16-11-5-8-22(19)9-11)17-7-6-15(10-17)20-12-3-1-2-4-13(12)21-15/h1-4,11H,5-10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKZSXWVMFHHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CC1NC(=O)N2CCC3(C2)OC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide typically involves multi-step organic reactions. One common method includes the 1,3-dipolar cycloaddition reaction of azomethine ylides with activated olefins. This reaction is often catalyzed by transition metals such as copper (Cu) or gold (Au) complexes . The starting materials for this synthesis usually include isatin derivatives, sarcosine, and thiophene-3-ylidene .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as amines or thiols
Common Reagents and Conditions
The common reagents used in these reactions include transition metal catalysts, organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and bases such as triethylamine (TEA) or sodium hydroxide (NaOH) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s spirocyclic structure allows it to fit into binding pockets of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic oxindoles and spiroindoles, such as:
- Spiro[indoline-2,3’-naphthopyrans]
- Spiro[indoline-2,3’-pyrrolidines]
- Spiro[indoline-2,3’-oxindoles]
Uniqueness
What sets N-(1-oxothiolan-3-yl)spiro[1,3-benzodioxole-2,3’-pyrrolidine]-1’-carboxamide apart is its specific combination of functional groups and its unique three-dimensional structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
